molecular formula C9H14N2O2 B3048700 1,7-Diisocyanatoheptane CAS No. 18020-78-5

1,7-Diisocyanatoheptane

Cat. No.: B3048700
CAS No.: 18020-78-5
M. Wt: 182.22 g/mol
InChI Key: UTFSEWQOIIZLRH-UHFFFAOYSA-N
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Description

1,7-Diisocyanatoheptane is an organic compound with the molecular formula C₉H₁₄N₂O₂. It is a diisocyanate, meaning it contains two isocyanate groups (-N=C=O) attached to a heptane backbone. This compound is used primarily in the production of polyurethanes and other polymers due to its reactivity with compounds containing active hydrogen atoms.

Preparation Methods

1,7-Diisocyanatoheptane can be synthesized through several methods. One common method involves the reaction of heptane-1,7-diamine with phosgene. This reaction typically occurs under controlled conditions to ensure safety and efficiency. Another method involves the use of flow chemistry, which provides a safer and more environmentally friendly approach to synthesizing isocyanates .

Chemical Reactions Analysis

1,7-Diisocyanatoheptane undergoes various chemical reactions, primarily due to the reactivity of its isocyanate groups. Some of the common reactions include:

Scientific Research Applications

1,7-Diisocyanatoheptane has several applications in scientific research and industry:

Mechanism of Action

The primary mechanism of action of 1,7-Diisocyanatoheptane involves its reactivity with compounds containing active hydrogen atoms. The isocyanate groups react with hydroxyl, amine, and carboxyl groups to form urethane, urea, and amide linkages, respectively. These reactions are fundamental in the formation of polyurethanes and other polymers. The molecular targets include hydroxyl and amine groups in polyols and polyamines, which are commonly used in polymer synthesis .

Comparison with Similar Compounds

1,7-Diisocyanatoheptane can be compared with other diisocyanates such as hexamethylene diisocyanate, toluene diisocyanate, and methylene diphenyl diisocyanate:

These comparisons highlight the unique properties of this compound, particularly its aliphatic nature and its specific applications in producing flexible and biocompatible polymers.

Properties

IUPAC Name

1,7-diisocyanatoheptane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N2O2/c12-8-10-6-4-2-1-3-5-7-11-9-13/h1-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTFSEWQOIIZLRH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCCN=C=O)CCCN=C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80500391
Record name 1,7-Diisocyanatoheptane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80500391
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

182.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

18020-78-5
Record name 1,7-Diisocyanatoheptane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80500391
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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